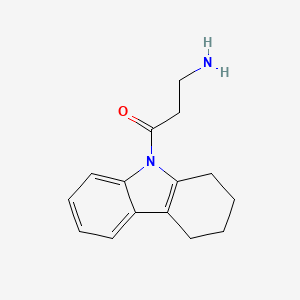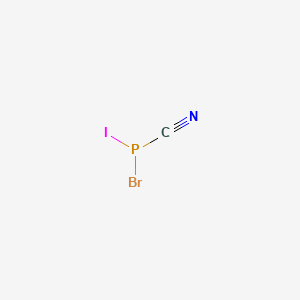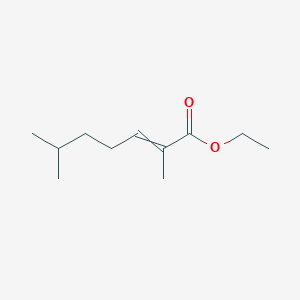
Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.2365 . This compound is known for its unique structure, which includes a cyano group, a methyl group, and a phenyl group attached to a propyl ester. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester typically involves the reaction of ethaneperoxoic acid with 1-cyano-2-methyl-1-phenylpropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the ester group can participate in nucleophilic attacks. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester: Similar structure but with a different substitution pattern on the phenyl ring.
Ethaneperoxoic acid, 1-cyano-1-[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]pentyl ester: Contains a dioxolane ring, making it structurally distinct.
Uniqueness
Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups allows it to participate in a wide range of chemical reactions, making it valuable in various research applications .
Propiedades
Número CAS |
58422-72-3 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
(1-cyano-2-methyl-1-phenylpropyl) ethaneperoxoate |
InChI |
InChI=1S/C13H15NO3/c1-10(2)13(9-14,17-16-11(3)15)12-7-5-4-6-8-12/h4-8,10H,1-3H3 |
Clave InChI |
HMIKRYJZDKEUNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C#N)(C1=CC=CC=C1)OOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(3-Butoxyphenyl)ethyl]carbamyl chloride](/img/structure/B14600324.png)
![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)

![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)
![Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-](/img/structure/B14600347.png)
![{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene](/img/structure/B14600351.png)
![Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester](/img/structure/B14600363.png)




